2,3-Dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of two methyl groups at the 2nd and 3rd positions of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This unique mechanism of action alters the substrate pocket of the enzyme .
Biochemical Pathways
It’s known that ampd2 is involved in the purine nucleotide cycle, which plays a key role in energy metabolism .
Result of Action
Its allosteric modulation of ampd2 suggests it could influence energy homeostasis and immuno-oncology .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in significant ways .
Molecular Mechanism
It is known that tetrahydroquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the Povarov reaction, which is a three-component reaction between an arylamine, an aldehyde, and an activated olefin. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures . Another method involves the reduction of quinoline derivatives using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: Industrial production of this compound often employs the Povarov reaction due to its efficiency and high yield. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure optimal production rates .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinolines.
Scientific Research Applications
2,3-Dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is studied for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at the 2nd and 3rd positions, resulting in different biological activities.
2,3-Dihydro-4(1H)-quinolinone: Contains a carbonyl group at the 4th position, which alters its chemical reactivity and biological properties.
Uniqueness: 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the two methyl groups, which enhance its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities compared to other tetrahydroquinoline derivatives .
Properties
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-6,8-9,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSDPKHJHDRZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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